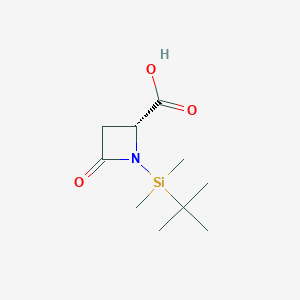

(R)-1-(tert-ブチルジメチルシリル)-4-オキソアゼチジン-2-カルボン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

®-1-(tert-Butyldimethylsilyl)-4-oxoazetidine-2-carboxylic acid is a synthetic organic compound that belongs to the class of azetidine derivatives. Azetidines are four-membered nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their unique structural properties and biological activities. The tert-butyldimethylsilyl group in this compound provides steric protection, enhancing its stability and reactivity in various chemical reactions.

科学的研究の応用

化学変換

これらの化合物中のtert-ブチル基は、さまざまな化学変換で使用できるユニークな反応性パターンを引き出すことができます . これには、tert-ブチル基が脱離基として作用する反応や、新しい結合の形成に関与する反応が含まれます。

生合成経路

これらの化合物は、特に生合成経路において、自然界で関連性を持つ可能性があります . tert-ブチル基は、さまざまな天然物の合成に関与し、これらの経路の前駆体または中間体として機能する可能性があります。

生分解経路

同様に、tert-ブチル基は、生分解経路にも関与する可能性があります . これは、これらの化合物が生物学的システムにおける特定の物質の分解を研究または影響するために使用できる可能性があることを意味します。

生触媒プロセス

tert-ブチル基のユニークな反応性パターンは、生触媒プロセスで利用できる可能性があります . これには、これらの化合物を酵素や他の生体触媒によって触媒される反応の基質として使用することが含まれます。

化学反応における保護基

tert-ブチルジメチルシリル基は、有機合成で保護基としてよく使用されます . これは、分子に導入して官能基を反応から保護し、その後の化学反応で化学選択性を可能にすることができます .

エネルギー貯蔵における研究

特定の化合物には直接関係していませんが、類似のtert-ブチル含有化合物がエネルギー貯蔵の文脈で研究されていることに注意する価値があります . たとえば、リチウム金属電池での潜在的な用途について研究されています .

作用機序

Target of Action

Similar compounds have been known to exhibit antibacterial activities .

Mode of Action

Its mechanism of action involves a nucleophilic substitution reaction through an intramolecular hydrogen bonding . This could potentially be a similar mechanism for the compound .

Biochemical Pathways

The tert-butyl group, a component of this compound, has been noted for its unique reactivity pattern and its implications in biosynthetic and biodegradation pathways .

Pharmacokinetics

The synthesis of similar tertiary butyl esters has been made more efficient, versatile, and sustainable using flow microreactor systems .

Result of Action

Related compounds have shown antibacterial activities , suggesting that this compound may also have similar effects.

Action Environment

The synthesis of similar compounds has been made more efficient and sustainable using flow microreactor systems , suggesting that the synthesis environment can significantly impact the properties of the compound.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(tert-Butyldimethylsilyl)-4-oxoazetidine-2-carboxylic acid typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as β-amino acids or β-lactams.

Introduction of the tert-Butyldimethylsilyl Group: This step involves the protection of the hydroxyl or amino group using tert-butyldimethylsilyl chloride in the presence of a base like imidazole or triethylamine.

Oxidation and Carboxylation: The final steps include oxidation to introduce the keto group and carboxylation to form the carboxylic acid moiety.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding alcohol derivatives.

Substitution: The tert-butyldimethylsilyl group can be substituted with other protective groups or functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like tetrabutylammonium fluoride for deprotection of the silyl group.

Major Products:

Oxidation Products: Various oxidized azetidine derivatives.

Reduction Products: Alcohol derivatives of the original compound.

Substitution Products: Compounds with different protective or functional groups replacing the tert-butyldimethylsilyl group.

Chemistry:

Building Block: Used as a building block in the synthesis of more complex molecules.

Protective Group Chemistry: The tert-butyldimethylsilyl group is commonly used for protecting functional groups during multi-step synthesis.

Biology and Medicine:

Drug Development: Azetidine derivatives are explored for their potential as therapeutic agents due to their bioactivity.

Enzyme Inhibition: Some derivatives may act as enzyme inhibitors, providing a basis for drug design.

Industry:

Material Science: Used in the development of novel materials with specific properties.

Catalysis: Employed in catalytic processes due to its unique structural features.

類似化合物との比較

(S)-1-(tert-Butyldimethylsilyl)-4-oxoazetidine-2-carboxylic acid: The enantiomer of the compound, differing in its stereochemistry.

1-(tert-Butyldimethylsilyl)-4-oxoazetidine-2-carboxylic acid: Without the specific ® configuration.

Other Azetidine Derivatives: Compounds with different substituents on the azetidine ring.

Uniqueness:

Stereochemistry: The ® configuration provides specific stereochemical properties that can influence biological activity and reactivity.

Protective Group: The presence of the tert-butyldimethylsilyl group offers unique stability and reactivity compared to other protective groups.

This compound’s unique combination of structural features and reactivity makes it a valuable tool in various fields of scientific research and industrial applications.

特性

IUPAC Name |

(2R)-1-[tert-butyl(dimethyl)silyl]-4-oxoazetidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3Si/c1-10(2,3)15(4,5)11-7(9(13)14)6-8(11)12/h7H,6H2,1-5H3,(H,13,14)/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIEWITJXZYCDLE-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)N1C(CC1=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)N1[C@H](CC1=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370010 |

Source

|

| Record name | (R)-1-(tert-Butyldimethylsilyl)-4-oxoazetidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162856-35-1 |

Source

|

| Record name | (R)-1-(tert-Butyldimethylsilyl)-4-oxoazetidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-(hydroxymethyl)bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B62876.png)

![6-Chloro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B62877.png)

![17-(1,5-dimethylhex-4-enyl)-4,4,10,14-tetramethyl-2,3,4,5,6,7,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B62878.png)